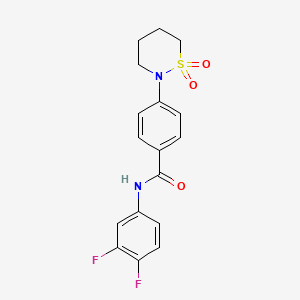

N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Description

N-(3,4-difluorophenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a benzamide derivative characterized by a 3,4-difluorophenylamine moiety linked to a benzamide core substituted with a 1,1-dioxothiazinan group. The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the thiazinan-dioxo moiety may influence electronic properties and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3S/c18-15-8-5-13(11-16(15)19)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHQYLWJJHMKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Backbone: The benzamide backbone can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

Formation of the Dioxothiazinan Ring: The dioxothiazinan ring can be synthesized by cyclization reactions involving sulfur-containing reagents and appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is in the field of oncology. Several studies have indicated that compounds with similar structures exhibit potent anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.

- Case Studies : In vitro studies have shown that derivatives of this compound can effectively reduce tumor cell viability in various cancer lines.

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. The presence of the thiazine ring is known to enhance antibacterial properties:

- In Vitro Studies : Laboratory tests indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Potential Applications : This property suggests its use in developing new antibiotics or adjunct therapies for resistant bacterial strains.

Inflammation Modulation

The compound's ability to modulate inflammatory responses is another area of interest:

- Mechanistic Insights : It may interfere with pro-inflammatory cytokine signaling pathways.

- Research Findings : Studies have demonstrated its effectiveness in reducing inflammation in animal models of inflammatory diseases.

Data Tables

The following table summarizes the key findings from various studies on the applications of this compound.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3,4-difluorophenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison

*Calculated based on analogous structures in .

Key Findings from Comparative Analysis

Structural Diversity: The target compound’s 3,4-difluorophenyl group distinguishes it from Rip-B’s dimethoxyphenyl substituent, which may reduce metabolic oxidation compared to methoxy groups . The thiazinan-dioxo moiety is shared with BJ06775 , but the latter’s morpholinopropyl group enhances water solubility, contrasting with the target’s lipophilic difluorophenyl.

Synthetic Routes :

- The target compound likely employs benzoic acid-amine coupling , akin to Rip-B’s synthesis , whereas Example 53 uses palladium-catalyzed cross-coupling for complex heterocycles .

Spectroscopic Signatures :

- IR spectra of benzamide derivatives (e.g., Rip-B) confirm C=O stretches at ~1640–1680 cm⁻¹ and NH bands at 3150–3400 cm⁻¹ , consistent with the target compound’s expected profile.

Functional Implications :

Biological Activity

N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a difluorophenyl group and a thiazine derivative. The IUPAC name is this compound. Its molecular formula is , with notable functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 395.42 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

| LogP | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may exhibit:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related benzamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzamide structure enhanced antibacterial efficacy significantly (PubMed ID: 3336034) .

- Anticancer Potential : Research into thiazine derivatives has shown promise in targeting cancer cell lines. In vitro assays demonstrated that compounds similar to this compound could reduce cell viability in breast cancer cells (MDPI publication) .

- Enzyme Targeting : Investigations into the mechanism of action revealed that thiazine-based compounds can inhibit specific kinases involved in cell signaling pathways, leading to potential applications in cancer therapy (PubChem data) .

Table 2: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.